![molecular formula C24H20N2O8S2 B12326504 [1,1'-Biphenyl]-3,3'-disulfonic acid, 4,4'-bis(4-aminophenoxy)- CAS No. 500295-67-0](/img/structure/B12326504.png)
[1,1'-Biphenyl]-3,3'-disulfonic acid, 4,4'-bis(4-aminophenoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,1’-Biphenyl]-3,3’-disulfonic acid, 4,4’-bis(4-aminophenoxy)- is a biphenyl derivative with two aminophenoxy groups at the para positions. This compound is known for its rigid biphenyl core and flexible phenyl ether bridges, which contribute to its unique properties and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of [1,1’-Biphenyl]-3,3’-disulfonic acid, 4,4’-bis(4-aminophenoxy)- involves a multi-step process:
Condensation Reaction: Under nitrogen protection, biphenyl diphenol and p-nitrophenyl chloride are used as raw materials. A salt-forming agent and a strong polar aprotic solvent are added, and the mixture is refluxed at 130-140°C for 3-5 hours.
Reduction Reaction: The resulting 4,4’-bis(4-nitrophenoxy)biphenyl is subjected to a reduction reaction using organic amine, nickel, and an ester organic solvent under nitrogen protection.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The use of high-selectivity catalysts and optimized reaction conditions ensures high yield and product quality, making the process cost-effective and suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
[1,1’-Biphenyl]-3,3’-disulfonic acid, 4,4’-bis(4-aminophenoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminophenoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Nickel catalysts and organic amines are typically used for reduction reactions.
Substitution: Strong polar aprotic solvents and appropriate nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions include various biphenyl derivatives with modified functional groups, which can be further utilized in different applications .
Applications De Recherche Scientifique
[1,1’-Biphenyl]-3,3’-disulfonic acid, 4,4’-bis(4-aminophenoxy)- has a wide range of applications in scientific research:
Mécanisme D'action
The compound exerts its effects through various mechanisms:
Enzyme Inhibition: Inhibits enzymes such as Flk-1 (VEGFR2) by binding to their active sites, preventing their normal function.
Receptor Blocking: Blocks receptors like Tie-2 and Flt-1, interfering with signal transduction pathways.
Polymer Formation: Acts as a monomer in polymerization reactions, forming high-performance polymers with unique properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Bis(4-aminophenoxy)biphenyl: Similar structure but lacks the disulfonic acid groups.
4,4’-Bis(4-aminophenoxy)diphenyl sulfone: Contains a sulfone group instead of a biphenyl core.
Uniqueness
Thermal Stability: The presence of disulfonic acid groups enhances the thermal stability of the compound.
Chemical Resistance: Exhibits superior chemical resistance compared to similar compounds due to its unique structure.
Propriétés
Numéro CAS |
500295-67-0 |
|---|---|
Formule moléculaire |
C24H20N2O8S2 |
Poids moléculaire |
528.6 g/mol |
Nom IUPAC |
2-(4-aminophenoxy)-5-[4-(4-aminophenoxy)-3-sulfophenyl]benzenesulfonic acid |
InChI |
InChI=1S/C24H20N2O8S2/c25-17-3-7-19(8-4-17)33-21-11-1-15(13-23(21)35(27,28)29)16-2-12-22(24(14-16)36(30,31)32)34-20-9-5-18(26)6-10-20/h1-14H,25-26H2,(H,27,28,29)(H,30,31,32) |
Clé InChI |
DXBNPCQFURHJGT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N)OC2=C(C=C(C=C2)C3=CC(=C(C=C3)OC4=CC=C(C=C4)N)S(=O)(=O)O)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



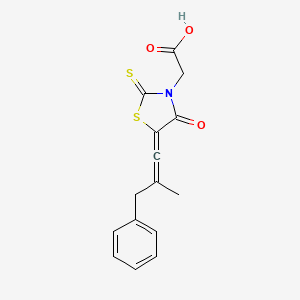
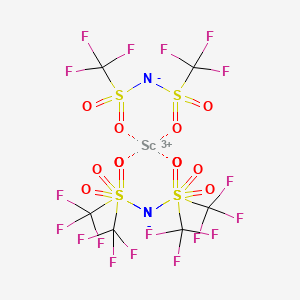
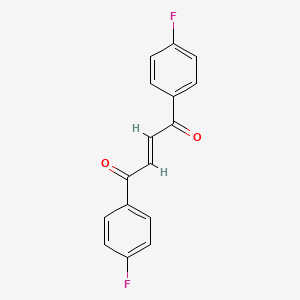

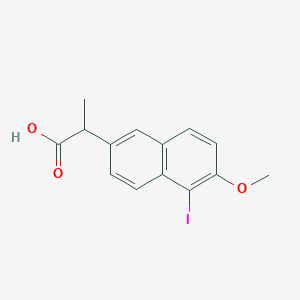
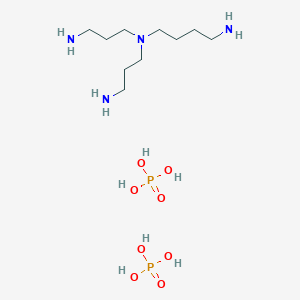
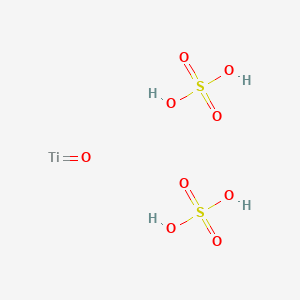
![6-(1,3-benzodioxol-5-yl)-2-methyl-6,8,14,14a-tetrahydro-3H-pyrazino[1,2-d][1,4]benzodiazonine-1,4,7,13-tetrone](/img/structure/B12326485.png)
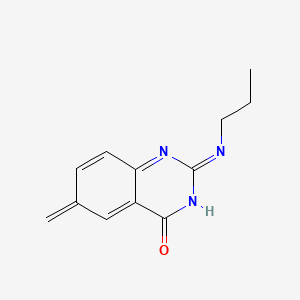

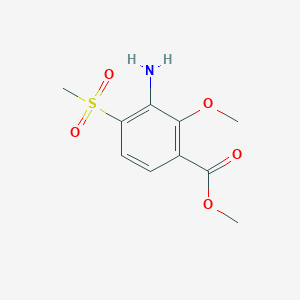
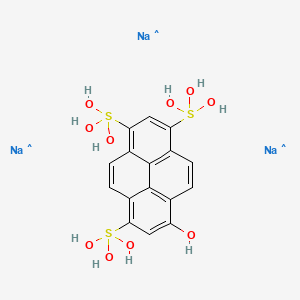
![Furo[3,2-c]pyridin-3(2H)-one hydrochloride](/img/structure/B12326508.png)
